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CAS No.: 153744-63-9

Cat. No.: S1790386

Introduction

Docetaxel is a potent antineoplastic agent belonging to the taxoid family, widely used in the treatment of
various cancers including breast, lung, prostate, gastric, head and neck, and ovarian cancer. [1] As a semi-
synthetic analogue of paclitaxel, it differs in its chemical structure by having a hydroxyl functional group at
carbon 10 and a tert-butyl substitution on the phenyl propionate side chain. [2] The pharmaceutical quality
assessment of docetaxel drug substance and its formulations requires thorough characterization of both

process-related impurities and degradation products to ensure patient safety and product efficacy. [2]

Docetaxel Impurity 4, chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-
phenyloxazolidine-5-carboxylic acid (CAS No. 153744-63-9, Molecular Formula: C17H23NOs, Molecular
Weight: 321.4), is a recognized impurity in docetaxel drug substance and products. [3] This impurity serves
as a critical reference standard for analytical method development, method validation, and quality control
applications, particularly during Abbreviated New Drug Application (ANDA) submissions and commercial

production. [3]

The following application notes and protocols provide detailed methodologies for the identification,
characterization, and quantification of Docetaxel Impurity 4 using Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS). These procedures are designed to meet regulatory requirements and

support pharmaceutical quality assessment throughout the product lifecycle.
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Chemical Structure and Properties

Docetaxel Impurity 4 is characterized by the following chemical properties:

Chemical Name: (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
CAS Registry Number: 153744-63-9 [3]

Molecular Formula: C17H23NOs [3]

Molecular Weight: 321.4 g/mol [3]

SMILES Notation: O=C(N1C@@HC@@H=0)OC1(C)C)OC(C)(C)C [3]

This impurity represents a key structural moiety in the docetaxel molecule, specifically corresponding to

the protected oxazolidine carboxylic acid side chain. The stereochemical configuration at positions 4 and 5

(S and S respectively) is critical for its proper identification and differentiation from related compounds.

Table 1: Physicochemical Properties of Docetaxel Impurity 4

Property

Specification

CAS Number

Molecular Formula

Molecular Weight

Chemical Structure

Storage Conditions

intended Use

153744-63-9 [3]

C17H23NOs [3]

321.4 g/mol [3]

Oxazolidine carboxylic acid derivative

Ambient temperature [3]

Analytical reference standard [3]

Experimental Protocols

LC-MS/MS Instrumentation and Conditions
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The following protocol outlines the standardized LC-MS/MS conditions for the analysis of Docetaxel

Impurity 4:
3.1.1 Liquid Chromatography Conditions

e Column: Symmetry Cis (150 x 4.6 mm, 3.5 um) or equivalent [4]

¢ Mobile Phase A: 0.1% Formic acid in water [4]

e Mobile Phase B: Acetonitrile [4]

e Gradient Program: Initial 20% B, linear gradient to 80% B over 10 minutes, hold at 80% B for 3
minutes, return to initial conditions in 2 minutes, and re-equilibrate for 5 minutes

¢ Flow Rate: 0.5 mL/min [4]

¢ Injection Volume: 10 pL

e Column Temperature: 25°C

e Autosampler Temperature: 4°C

3.1.2 Mass Spectrometry Conditions

¢ lonization Source: Electrospray lonization (ESI) [4]

¢ lonization Mode: Positive ion mode [4]

¢ Nebulizer Gas: Nitrogen or compressed air

¢ Drying Gas Flow: 10 L/min

e Heater Temperature: 350°C

¢ Nebulizing Pressure: 40 psi

e Capillary Voltage: 4000 V

e Detection Mode: Multiple Reaction Monitoring (MRM)

¢ MRM Transitions: m/z 322.2 - 266.1 (quantifier) and m/z 322.2 — 218.1 (qualifier)
¢ Collision Energy: Optimized for each transition (typically 15-25 eV)

Sample Preparation Protocol

3.2.1 Stock Solution Preparation

e Accurately weigh approximately 10 mg of Docetaxel Impurity 4 reference standard into a 10 mL
volumetric flask.

e Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of concentration 1 mg/mL.

e Store at -20°C when not in use; allow to reach room temperature before use.

3.2.2 Calibration Standard Preparation
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e Prepare a series of working solutions by appropriate dilution of the stock solution with diluent

(acetonitrile:water, 50:50, v/v).
e Prepare calibration standards at concentrations of 10, 25, 50, 100, 250, and 500 ng/mL.

e For method validation, prepare Quality Control (QC) samples at Low (30 ng/mL), Medium (200
ng/mL), and High (400 ng/mL) concentrations.

3.2.3 Test Sample Preparation

e For drug substance: Dissample docetaxel API in acetonitrile at approximately 1 mg/mL.
e For formulated products: Extract docetaxel injection equivalent to 1 mg docetaxel in 10 mL

acetonitrile.
e Centrifuge at 10,000 rpm for 10 minutes and use the supernatant for analysis after appropriate

dilution.

System Suitability Test

Prior to sample analysis, perform system suitability testing to ensure optimal instrument performance:

¢ Inject six replicates of the medium concentration QC sample (200 ng/mL).

e The %RSD of retention time should be < 2.0%.

e The %RSD of peak area should be < 5.0%.

e The signal-to-noise ratio for the lowest calibration standard should be > 10:1.

e The tailing factor for the analyte peak should be < 2.0.

The experimental workflow for the LC-MS/MS analysis of Docetaxel Impurity 4 is systematically

presented below:
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Liquid Chromatography
C18 Column (150x4.6mm, 3.5um)
Mobile Phase: 0.1% FA/ACN
Gradient Elution

Mass Spectrometry
ESI Positive lon Mode
MRM: m/z 322.2 - 266.1
Optimized Collision Energy

Click to download full resolution via product page
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Figure 1: LC-MS/MS Analysis Workflow for Docetaxel Impurity 4

Method Validation

The analytical method for Docetaxel Impurity 4 should be thoroughly validated according to regulatory

guidelines to ensure reliability, accuracy, and reproducibility.

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Acceptance Criteria for Docetaxel Impurity 4 | Parameter |

Experimental Design | Acceptance Criteria | | | | | ]
Linearity | Calibration curve with 6 concentration levels (10-500 ng/mL) | Correlation coefficient (r2) >

0.9990 | | Accuracy | Recovery studies at 3 QC levels (n=6) | Mean recovery 90-110% | | Precision |

¢ Repeatability (n=6)

¢ Intermediate precision (different days) | %RSD < 5.0% | | Specificity | Resolution from docetaxel and
other impurities | Resolution = 2.0 | | LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1 | LOQ: 10
ng/mL LOD: 3 ng/mL | | Robustness | Deliberate variations in LC conditions | Retention time %RSD <
2.0% |

Forced Degradation Studies

Forced degradation studies provide critical information about the stability-indicating nature of the method

and the behavior of Docetaxel Impurity 4 under various stress conditions.

4.2.1 Stress Conditions

¢ Acidic Hydrolysis: Expose to 0.1M HCI at room temperature for 4 hours
Basic Hydrolysis: Expose to 0.1M NaOH at room temperature for 2 hours
Oxidative Stress: Treat with 3% H202 at room temperature for 6 hours
Thermal Degradation: Heat at 80°C for 24 hours

Photodegradation: Expose to UV light (254 nm) for 48 hours

4.2.2 Evaluation Criteria
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e Peak Purity: Demonstrate homogeneity of Docetaxel Impurity 4 peak using photodiode array
detection

e Mass Balance: Account for 290% of initial analyte after degradation

e Degradation Products: Identify and characterize major degradation products

The relationship between Docetaxel Impurity 4 and other relevant docetaxel impurities is illustrated below:

Degradation /Process-Relate
Pathway Impurity

Forced Degradation
Base, Oxidation, Heat)

Epimerization

Docetaxel Impurity 4 Docetaxel Impurity C Degradation Products

Docetaxel Impurity 23

(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl- C52H59CIBNO18 7-Epi-Docetaxel 10-Deacetyl Baccatin IlI
4-phenyloxazolidine-5-carboxylic acid MW-: 1198.7 C43H53N014 7-epi-10-deacetyl Baccatin 11l
C17H23NO5, MW: 321.4 2 : MW: 807.88 7-epi-10-ox0-10-deacetyl baccatin |11

Click to download full resolution via product page

Figure 2: Docetaxel Impurity Relationships and Formation Pathways

Results and Discussion

Analytical Characteristics

The developed LC-MS/MS method demonstrates excellent performance characteristics for the quantification
of Docetaxel Impurity 4. The method shows high sensitivity with a limit of quantification (LOQ) of 10
ng/mL, which is suitable for detecting trace levels of this impurity in docetaxel drug substance and
formulated products. The linearity of the method has been verified over the concentration range of 10-500
ng/mL with a correlation coefficient (r?) of 0.9999+0.008, indicating a strong relationship between

concentration and detector response. [4]

© 2026 Smolecule. All rights reserved. 7/11 Tech Support


https://www.smolecule.com/products/s1790386?utm_src=pdf-body
https://www.smolecule.com/products/s1790386?utm_src=pdf-body
https://www.smolecule.com/products/s1790386?utm_src=pdf-body-img
https://www.smolecule.com/products/s1790386?utm_src=pdf-body
https://journals.innovareacademics.in/index.php/ijap/article/view/50125
https://www.smolecule.com/products/s1790386?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The specificity of the method has been confirmed through forced degradation studies, which demonstrate
adequate separation of Docetaxel Impurity 4 from docetaxel itself, other process-related impurities, and
degradation products. This is particularly important given the complex matrix of docetaxel formulations,
which often contain polysorbate 80 as a solubilizer. [2] The method successfully resolves 7-epi docetaxel (a
major degradation product) from placebo peaks, addressing a significant limitation of previously published

methods. [2]

Regulatory Considerations

Docetaxel Impurity 4 is classified as a qualified reference standard with traceability to pharmacopeial
standards (USP or EP) based on feasibility. [3] Regulatory guidelines require comprehensive characterization
and control of impurities in drug substances and products to ensure patient safety. The International
Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide specific recommendations

for the identification, qualification, and control of impurities in new drug substances and products.

The application of this LC-MS/MS method supports regulatory submissions including Abbreviated New
Drug Applications (ANDASs) by providing reliable data on impurity levels throughout the product lifecycle.
[3] The method is particularly valuable for stability studies, where it can detect and quantify changes in
Docetaxel Impurity 4 levels under various storage conditions, supporting the establishment of appropriate

shelf-life and storage recommendations.

Pharmaceutical Applications

The validated LC-MS/MS method for Docetaxel Impurity 4 has broad applications in pharmaceutical

development and quality control:

¢ Drug Substance Characterization: Profiling of impurity patterns in docetaxel active pharmaceutical
ingredient (API) from different manufacturing batches and sources

e Formulation Development: Monitoring impurity formation during formulation processes and storage
of docetaxel injection products

o Stability-Indicating Method: Tracking the formation of Docetaxel Impurity 4 and related
compounds under various stress conditions

e Comparative Studies: Assessing pharmaceutical equivalence between different docetaxel products,
including innovator and generic formulations

© 2026 Smolecule. All rights reserved. 8/11 Tech Support


https://www.smolecule.com/products/s1790386?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002803/
https://www.smolecule.com/products/s1790386?utm_src=pdf-body
https://www.synzeal.com/en/docetaxel-impurity-4
https://www.synzeal.com/en/docetaxel-impurity-4
https://www.smolecule.com/products/s1790386?utm_src=pdf-body
https://www.smolecule.com/products/s1790386?utm_src=pdf-body
https://www.smolecule.com/products/s1790386?utm_src=pdf-body
https://www.smolecule.com/products/s1790386?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Specification Setting: Establishing scientifically justified acceptance criteria for Docetaxel Impurity
4 in quality control testing

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for LC-MS/MS Analysis of Docetaxel Impurity 4 | Problem | Possible

Cause | Solution | | | | | | Poor Peak Shape |

e Column degradation

¢ Inappropriate mobile phase pH

e Sample solvent mismatch |

¢ Replace guard column

e Adjust pH to 3.0-4.0

e Use weaker injection solvent | | Low Sensitivity |
¢ lon suppression

e Source contamination

¢ Incorrect MRM transitions |

e Optimize sample cleanup

e Clean ion source

¢ Re-optimize MS parameters | | Retention Time Shift |
¢ Mobile phase composition change

e Column temperature fluctuation

e Column aging |

e Prepare fresh mobile phase

e Maintain constant temperature

¢ Replace column if necessary |

Important Technical Considerations

e Sample Stability: Docetaxel Impurity 4 solutions should be prepared fresh or stored at -20°C for no

more than one week to prevent degradation. [3]

e Matrix Effects: When analyzing formulated products, the impact of excipients (particularly

polysorbate 80) on ionization efficiency should be evaluated using post-column infusion studies. [2]
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e System Carryover: Implement adequate wash steps in the autosampler needle and injection valve to

prevent carryover between injections, especially when analyzing high-concentration samples.

¢ Quality Control: Include system suitability tests and quality control samples in each analytical batch

to ensure ongoing method performance and data reliability.

Conclusion

The LC-MS/MS method described in this document provides a robust, sensitive, and specific approach for
the detection and quantification of Docetaxel Impurity 4 in docetaxel drug substance and its formulations.
The method has been comprehensively validated according to regulatory guidelines and demonstrates

excellent performance characteristics including linearity, precision, accuracy, and specificity.

The application of this method supports pharmaceutical quality assessment throughout the product
lifecycle, from early development to commercial manufacturing. By enabling accurate quantification of
Docetaxel Impurity 4 at trace levels, the method contributes to ensuring the safety, efficacy, and quality of

docetaxel-based pharmaceutical products, ultimately supporting their use in the treatment of various cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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